molecular formula C13H23BrNO3 B14791137 4-(2-Bromo-2-methyl-1-oxopropoxy)-2,2,6,6-tetramethyl-1-piperidinyloxy

4-(2-Bromo-2-methyl-1-oxopropoxy)-2,2,6,6-tetramethyl-1-piperidinyloxy

Cat. No.: B14791137
M. Wt: 321.23 g/mol
InChI Key: GVMWHMHNQRVKMK-UHFFFAOYSA-N
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Description

4-(2-Bromo-2-methyl-1-oxopropoxy)-2,2,6,6-tetramethyl-1-piperidinyloxy is a chemical compound known for its unique structural properties and reactivity. This compound is often utilized in various scientific research fields due to its stability and versatility.

Preparation Methods

The synthesis of 4-(2-Bromo-2-methyl-1-oxopropoxy)-2,2,6,6-tetramethyl-1-piperidinyloxy typically involves the reaction of 2-bromo-2-methylpropionic acid with 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO). The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dichloromethane . The mixture is stirred under controlled temperature conditions to ensure the formation of the desired product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include dichloromethane, potassium carbonate, and hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-Bromo-2-methyl-1-oxopropoxy)-2,2,6,6-tetramethyl-1-piperidinyloxy has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through radical-mediated mechanisms. The bromine atom can be homolytically cleaved to generate a radical species, which can then participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 4-(2-Bromo-2-methyl-1-oxopropoxy)-2,2,6,6-tetramethyl-1-piperidinyloxy lies in its combination of the bromo, methyl, and piperidinyloxy groups, which confer distinct reactivity and stability.

Properties

Molecular Formula

C13H23BrNO3

Molecular Weight

321.23 g/mol

InChI

InChI=1S/C13H23BrNO3/c1-11(2)7-9(8-12(3,4)15(11)17)18-10(16)13(5,6)14/h9H,7-8H2,1-6H3

InChI Key

GVMWHMHNQRVKMK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1[O])(C)C)OC(=O)C(C)(C)Br)C

Origin of Product

United States

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